2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Overview
Description
The compound "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of the compound . For instance, the synthesis and polymerization of a related compound, 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane, are described, indicating potential synthetic routes and polymerization behavior for brominated dioxolane derivatives .
Synthesis Analysis
The synthesis of brominated thiophene derivatives is well-documented. One paper describes a one-pot reaction of dihydrothiophenes with Br2, which performs both oxidation and bromination, yielding dibromothiophenes . Another study reports the synthesis of a bromomethyl dioxolane derivative, which could be analogous to the synthesis of "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" . Additionally, the preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from a related ketone suggests a possible synthetic route for the target compound .
Molecular Structure Analysis
While the molecular structure of "2-(4-Bromothiophen-2-yl)-1,3-dioxolane" is not directly analyzed, the crystal structure analysis of a 5-bromothiophene-based compound provides insights into the structural aspects of bromothiophene derivatives . This information could be extrapolated to predict the molecular geometry and electronic structure of the compound of interest.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving bromothiophene and dioxolane derivatives. For instance, the transformation of 3-bromo-4-methoxythiophene into a bithiophene derivative using Pd-catalyzed coupling , and the stereoselective synthesis of thiochroman-4-ones from a reaction involving 2-bromothiophenol , suggest that bromothiophene compounds can participate in various organic transformations, which could be relevant for "2-(4-Bromothiophen-2-yl)-1,3-dioxolane".
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but the determination of diastereoisomers of a related dioxolane derivative by supercritical fluid chromatography indicates the importance of stereochemistry and the potential for separating isomers of such compounds . The efficient preparation of a methyl dioxolane derivative and its subsequent bromination also provides information on the reactivity and potential physical properties, such as boiling points and solubility, of similar brominated dioxolane compounds.
Scientific Research Applications
Palladium-Catalyzed Arylation
- Application : 2-(4-Bromothiophen-2-yl)-1,3-dioxolane has been used in palladium-catalyzed direct arylation processes. This application facilitates the synthesis of polyfunctionalized arylated thiophenes, which are important in various chemical syntheses (Beydoun & Doucet, 2011).
Synthesis of Fungicide Intermediates
- Application : This compound serves as an important intermediate in the synthesis of certain fungicides. It is involved in processes like bromination and ketal reaction, contributing to the production of high-purity chemical agents (Xie Wei-sheng, 2007).
Preparation of Methyl Vinyl Ketone Equivalents
- Application : The compound has been used in the preparation of methyl vinyl ketone equivalents, a key component in various synthetic procedures. Its preparation methods and yields are significant for the chemical industry (Petroski, 2002).
Photochemical Radical Additions
- Application : It plays a role in photochemically generated radical addition processes. This application is crucial in forming new spirocyclic compounds and exploring radical chemistry in organic synthesis (Graalfs, Fröhlich, Wolff, & Mattay, 1999).
Supercritical Fluid Chromatography
- Application : The compound has been studied in the context of supercritical fluid chromatography, a technique important for separation and determination of chemical species. This research is relevant to both analytical chemistry and pharmaceutical industries (Toribio, Bernal, del Nozal, Jiménez, & Serna, 2000).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOSUAFGZBAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397425 | |
Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-1,3-dioxolane | |
CAS RN |
58267-85-9 | |
Record name | 2-(4-bromothiophen-2-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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